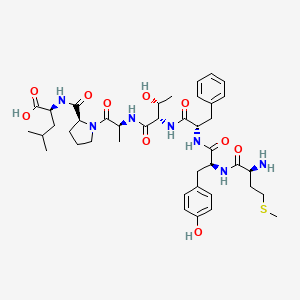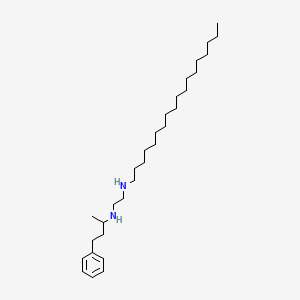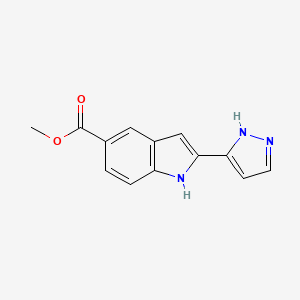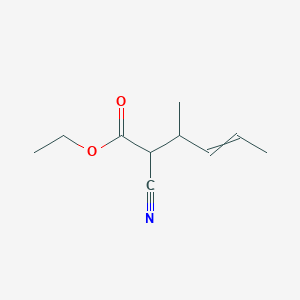![molecular formula C19H17N3OS B14223766 4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 807612-47-1](/img/structure/B14223766.png)
4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes a pyridine ring, a sulfanyl group, and a hydrazinylidene moiety
Métodos De Preparación
The synthesis of 4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The starting material, pyridine, undergoes a series of reactions to introduce the methyl and sulfanyl groups.
Hydrazinylidene Formation: The intermediate product is then reacted with hydrazine derivatives to form the hydrazinylidene moiety.
Cyclohexa-2,4-dien-1-one Formation: The final step involves the formation of the cyclohexa-2,4-dien-1-one ring through a cyclization reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and reactivity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics.
Chemical Biology: Researchers investigate its interactions with biological molecules to understand its potential as a biochemical probe or drug candidate.
Mecanismo De Acción
The mechanism of action of 4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one can be compared with similar compounds such as:
Thiazoles: These compounds also contain sulfur and nitrogen atoms and exhibit diverse biological activities.
Pyrimidines: Similar to pyridine derivatives, pyrimidines are studied for their pharmacological potential.
Indoles: Indole derivatives are known for their broad-spectrum biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
807612-47-1 |
|---|---|
Fórmula molecular |
C19H17N3OS |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
4-methyl-2-[[2-(pyridin-2-ylmethylsulfanyl)phenyl]diazenyl]phenol |
InChI |
InChI=1S/C19H17N3OS/c1-14-9-10-18(23)17(12-14)22-21-16-7-2-3-8-19(16)24-13-15-6-4-5-11-20-15/h2-12,23H,13H2,1H3 |
Clave InChI |
YGIHOIUEDVIRDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2SCC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1S)-1-Phenylethyl]pyridin-2-amine](/img/structure/B14223703.png)


![N'-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14223725.png)
![1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14223735.png)
![3-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B14223738.png)

![Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14223742.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14223770.png)



